N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiophene core, a triazine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Formation of the Triazine Ring: The triazine ring can be synthesized through a condensation reaction involving an amine and a nitrile under acidic conditions.
Coupling Reactions: The final step involves coupling the benzothiophene core with the triazine ring through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and benzothiophene moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Reagents such as sodium methoxide or sodium ethoxide can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Sodium methoxide, sodium ethoxide
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted triazines
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It could also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide exerts its effects is likely multifaceted. The benzothiophene core and triazine ring can interact with various molecular targets, including enzymes and receptors. The cyano group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-5,6,7,8-tetrahydro-1-benzothiophen-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Uniqueness
What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide apart is its specific combination of functional groups and ring systems. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17N5OS2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17N5OS2/c21-10-15-14-8-4-5-9-17(14)28-19(15)23-18(26)12-27-20-22-11-16(24-25-20)13-6-2-1-3-7-13/h1-3,6-7,11H,4-5,8-9,12H2,(H,23,26) |
InChI Key |
QBWMTYWYHRFKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=C(N=N3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.